molecular formula C14H17N2NaO11S B12314485 b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt

b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt

Cat. No.: B12314485
M. Wt: 444.35 g/mol
InChI Key: FVGZOSAHRAJWFT-UHFFFAOYSA-M
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Description

b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt: is a complex organic compound often used in biochemical research. It is known for its role as a chromogenic substrate for beta-D-glucosidase, an enzyme that catalyzes the hydrolysis of beta-D-glucosides into glucose and the corresponding aglycone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt typically involves multiple steps. The process begins with the preparation of 4-nitrophenyl beta-D-glucopyranoside, which is then modified to introduce the acetylamino and hydrogen sulfate groups. The final step involves the addition of a sodium ion to form the monosodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Mechanism of Action

The compound acts as a substrate for beta-D-glucosidase. The enzyme catalyzes the hydrolysis of the beta-D-glucosidic bond, resulting in the release of 4-nitrophenol and glucose. This reaction is often used to measure the activity of beta-D-glucosidase in various biological samples .

Comparison with Similar Compounds

Uniqueness: The presence of the acetylamino and hydrogen sulfate groups in b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt makes it unique. These groups can participate in additional chemical reactions, providing more versatility in research applications .

Properties

Molecular Formula

C14H17N2NaO11S

Molecular Weight

444.35 g/mol

IUPAC Name

sodium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate

InChI

InChI=1S/C14H18N2O11S.Na/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1

InChI Key

FVGZOSAHRAJWFT-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[Na+]

Origin of Product

United States

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